ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a furan ring, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 4-bromobenzaldehyde and furan-2-carbaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and thiolation, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield dehalogenated products, and substitution can yield various substituted derivatives.
Scientific Research Applications
Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate can be compared with similar compounds, such as:
Ethyl 2-(((5-(4-bromophenyl)furan-2-yl)chloromethylene)amino)acetate: This compound has a similar structure but with a chloromethylene group instead of an imidazole ring.
(4-bromophenyl)(furan-2-yl)methanol: This compound lacks the imidazole and thioester groups, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-23-17(22)12-25-18-20-10-16(13-5-7-14(19)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAFRWORDBHLSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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